molecular formula C11H8F2N2O B13123743 4-(Difluoromethoxy)-2-phenylpyrimidine

4-(Difluoromethoxy)-2-phenylpyrimidine

Cat. No.: B13123743
M. Wt: 222.19 g/mol
InChI Key: BTCGYLILJCINEA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a phenyl group attached to the pyrimidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.

    Bases: Such as potassium hydroxide (KOH) for facilitating reactions.

    Solvents: Acetonitrile (MeCN) is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

4-(Difluoromethoxy)-2-phenylpyrimidine can be compared with other fluorinated pyrimidines and phenylpyrimidines:

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a subject of ongoing research and development.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

4-(difluoromethoxy)-2-phenylpyrimidine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H

InChI Key

BTCGYLILJCINEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F

Origin of Product

United States

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